REACTION_CXSMILES
|
Cl[C:2]1([F:11])[C:7](F)([F:8])[CH2:6][C:5]([CH3:10])=[CH:4][CH2:3]1.ClC1(F)CC(C)=CCC1(F)F.ClC(F)=C(F)F.C=CC(=C)C>>[F:8][C:7]1[CH:6]=[C:5]([CH3:10])[CH:4]=[CH:3][C:2]=1[F:11]
|
Name
|
4-chloro-1-methyl-4,5,5-trifluorocyclohexene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(CC=C(CC1(F)F)C)F
|
Name
|
5-chloro-1-methyl-4,4,5-trifluorocyclohexene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C(CC=C(C1)C)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As shown in the above reaction
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
CUSTOM
|
Details
|
at temperature range of 390 to 480° C.
|
Type
|
CUSTOM
|
Details
|
through continuous vapor phase condensation in a flow reactor
|
Type
|
DISTILLATION
|
Details
|
distilling the resultant
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |